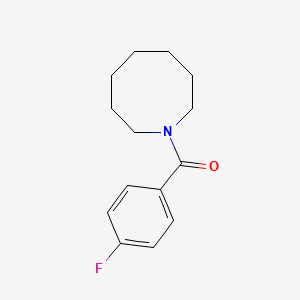![molecular formula C18H20ClNO5 B5395435 N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B5395435.png)
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-(2-chlorophenoxy)ethyl chain, which is further substituted with three methoxy groups at the 2, 3, and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-(2-chlorophenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3,4-trimethoxybenzylamine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide can be compared with similar compounds such as:
N-[2-(2-chlorophenoxy)ethyl]benzamide: Lacks the methoxy groups, which may result in different chemical reactivity and biological activity.
N-[2-(2-chlorophenoxy)ethyl]-N’-phenylurea: Contains a urea group instead of a benzamide group, leading to different pharmacological properties.
N-[2-(2-chlorophenoxy)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Contains an indole group, which may confer unique biological activities.
The presence of the methoxy groups in this compound distinguishes it from these similar compounds, potentially enhancing its solubility, stability, and biological activity.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-22-15-9-8-12(16(23-2)17(15)24-3)18(21)20-10-11-25-14-7-5-4-6-13(14)19/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTVUYCFVHGFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B5395354.png)
![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)
![[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B5395367.png)

![N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)
![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![5-(2-fluorophenyl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5395391.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![2-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5395411.png)
![3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5395420.png)
![4,4-difluoro-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5395423.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5395430.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395433.png)
